2-(Trifluorosilyl)ethyl benzoate
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Overview
Description
2-(Trifluorosilyl)ethyl benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluorosilyl)ethyl benzoate typically involves the esterification of benzoic acid with 2-(trifluorosilyl)ethanol. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a reactive distillation column, which allows for the simultaneous reaction and separation of the product. This method enhances the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluorosilyl)ethyl benzoate undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of an acid catalyst to form different esters.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst such as hydrochloric acid and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH) to yield the carboxylate salt and alcohol.
Reduction: Typically carried out with lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(trifluorosilyl)ethanol.
Reduction: 2-(Trifluorosilyl)ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-(Trifluorosilyl)ethyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluorosilyl)ethyl benzoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester bond can be cleaved under specific conditions, releasing the active components that exert their effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the trifluorosilyl group.
Methyl benzoate: Another ester of benzoic acid with a different alkyl group.
Isopropyl benzoate: Features an isopropyl group instead of an ethyl group.
Uniqueness
2-(Trifluorosilyl)ethyl benzoate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
92834-21-4 |
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Molecular Formula |
C9H9F3O2Si |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-trifluorosilylethyl benzoate |
InChI |
InChI=1S/C9H9F3O2Si/c10-15(11,12)7-6-14-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
CXVQFXBXOHAVST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC[Si](F)(F)F |
Origin of Product |
United States |
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